



# Application Note: Utilizing Deoxyshikonin for the Study of Angiogenesis and Lymphangiogenesis

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| Compound of Interest |               |           |  |  |  |
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| Compound Name:       | Deoxyshikonin |           |  |  |  |
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiogenesis and lymphangiogenesis, the formation of new blood and lymphatic vessels, respectively, are critical processes in both normal physiology and various pathological conditions, including wound healing and cancer metastasis.[1] Vascular Endothelial Growth Factor C (VEGF-C) and its receptor VEGFR-3 are key regulators of lymphangiogenesis.[2][3][4] **Deoxyshikonin**, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a molecule of interest for studying these processes.[5][6]

Interestingly, **deoxyshikonin** exhibits dual, context-dependent effects. In the context of wound healing, it has been shown to promote lymphangiogenesis and angiogenesis.[1][5][7] This prolymphangiogenic activity is primarily mediated through the upregulation of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), which in turn increases the expression of VEGF-C.[1][7] In contrast, in various cancer models, **deoxyshikonin** demonstrates anti-proliferative and anti-tumor activities, often by inhibiting signaling pathways such as PI3K/Akt/mTOR.[8][9] This document provides a summary of its effects, relevant signaling pathways, and detailed protocols for its application in research.

## **Quantitative Data Summary**

The effects of **deoxyshikonin** are highly dependent on the cell type and experimental context. The tables below summarize key quantitative findings from published studies.

Table 1: Pro-Angiogenic and Pro-Lymphangiogenic Effects of Deoxyshikonin



| Cell Line  | Assay               | Concentration   | Observed<br>Effect                           | Reference |
|--|---------------------|-----------------|--|-----------|
| HMVEC-dLy (Human Dermal Lymphatic Microvascular Endothelial Cells) | Cord Formation      | 0.8 μΜ          | 64% promotion of cord formation at 6 hours.  | [1]       |
| HMVEC-d<br>(Human Dermal<br>Microvascular<br>Endothelial<br>Cells) | Cord Formation      | 0.8 μΜ          | 28% promotion of cord formation at 6 hours.  | [1]       |
| HMVEC-dLy  | Cell Proliferation  | 1.6 μΜ & 3.0 μΜ | Significant induction of cell proliferation. | [1]       |
| HMVEC-dLy  | Wound Healing       | 0.8 μΜ          | Promoted migration into the wound gap.       | [1][7]    |
| HUVECs (Human Umbilical Vein Endothelial Cells)                    | p-ERK<br>Expression | Not specified   | 1.42-fold<br>increase in gene<br>expression. | [5]       |
| HUVECs   | p-p38<br>Expression | Not specified   | 2.97-fold increase in gene expression.       | [5]       |

Table 2: Anti-Proliferative and Anti-Tumor Effects of **Deoxyshikonin** 

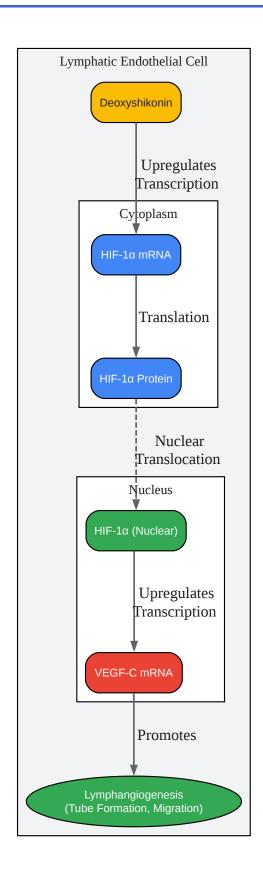


| Cell Line                                | Assay                          | Metric          | Value   | Reference |
|--|--------------------------------|-----------------|---|-----------|
| HT29 (Human<br>Colorectal<br>Cancer)     | Cell Viability<br>(MTT)        | IC50            | 10.97 μΜ  | [8]       |
| HT29                                     | Apoptosis (Flow<br>Cytometry)  | Early Apoptosis | Increase from<br>1% to 29% (at 0-<br>50 µg/mL).                     | [8]       |
| HT29                                     | Cell Cycle (Flow<br>Cytometry) | G0/G1 Arrest    | Increase from<br>44% to 67% (at<br>0-50 µg/mL).                     | [8]       |
| AML (Acute<br>Myeloid<br>Leukemia) Cells | Cell Viability<br>(CCK-8)      | Inhibition      | Dose-dependent inhibition.  | [9][10]   |
| AML Cells                                | Apoptosis                      | Induction       | Dose-dependent increase in apoptosis rate and caspase-3/7 activity. | [9][10]   |

## Signaling Pathways and Experimental Workflow Deoxyshikonin-Induced Pro-Lymphangiogenic Signaling

In lymphatic endothelial cells, **deoxyshikonin** promotes lymphangiogenesis primarily through the HIF- $1\alpha$ /VEGF-C axis. It increases the transcription and protein levels of HIF- $1\alpha$ , leading to its nuclear accumulation and subsequent upregulation of VEGF-C, a key ligand for lymphangiogenesis.





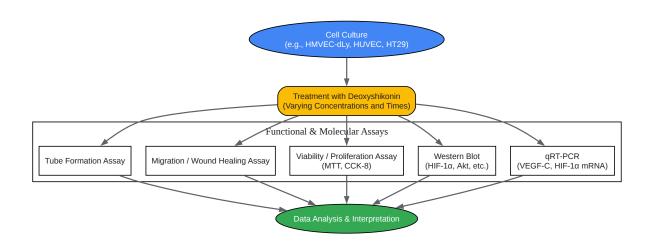
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Caption: **Deoxyshikonin** promotes lymphangiogenesis via the HIF-1a/VEGF-C pathway.



### **General Experimental Workflow**

The following diagram outlines a typical workflow for investigating the effects of **deoxyshikonin** on endothelial or cancer cells.



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Caption: Experimental workflow for studying **Deoxyshikonin**'s cellular effects.

# Detailed Experimental Protocols Protocol 1: In Vitro Tube (Cord) Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis and lymphangiogenesis.[11][12]

#### Materials:

- Human endothelial cells (e.g., HMVEC-dLy, HUVEC)
- Endothelial Cell Basal Medium (EBM) with supplements
- Basement Membrane Extract (BME), such as Matrigel®



- Deoxyshikonin stock solution (in DMSO)
- Sterile, flat-bottom 96-well culture plates
- Phosphate-Buffered Saline (PBS)
- Inverted microscope with imaging software

#### Procedure:

- Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 μL of BME to each well of a 96-well plate. Ensure the entire bottom surface is covered.
- Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.
- Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
- Cell Seeding: Resuspend the cells in EBM containing the desired final concentrations of deoxyshikonin (e.g., 0 μM, 0.8 μM, 1.6 μM) or vehicle control (DMSO).
- Seed 1.0 x  $10^4$  to 1.5 x  $10^4$  cells in 100  $\mu$ L of medium onto the surface of the solidified BME.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Imaging: Monitor tube formation at regular intervals (e.g., 2, 4, 6, 8 hours) using an inverted microscope. Capture images from representative fields for each condition.

#### Data Analysis:

- Quantify the extent of tube formation using an angiogenesis image analyzer tool (e.g., the Angiogenesis Analyzer plugin for ImageJ).
- Parameters to measure include total tube length, number of nodes/junctions, and number of meshes.
- Compare the results from deoxyshikonin-treated wells to the vehicle control.



### **Protocol 2: Cell Migration (Wound Healing) Assay**

This assay measures cell migration, a crucial component of both angiogenesis and wound repair.[1]

#### Materials:

- Endothelial cells (e.g., HMVEC-dLy)
- · Complete culture medium
- Sterile 6-well or 12-well plates
- Sterile 200 μL pipette tips or cell scraper
- Deoxyshikonin stock solution
- Inverted microscope with imaging software

#### Procedure:

- Create Monolayer: Seed cells in a multi-well plate and grow them to 90-100% confluency.
- Create Wound: Using a sterile 200  $\mu$ L pipette tip, create a linear scratch ("wound") through the center of the cell monolayer.
- Wash: Gently wash the wells with PBS to remove detached cells and debris.
- Treatment: Add fresh culture medium containing the desired concentrations of deoxyshikonin or vehicle control. Use low-serum media to minimize cell proliferation effects.
- Imaging (Time 0): Immediately capture images of the scratch at defined locations for each well. These will serve as the baseline (T=0).
- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub>.
- Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours). Data Analysis:



- Measure the width of the scratch at multiple points for each image.
- Calculate the percentage of wound closure at each time point relative to T=0: % Closure =
   [(Initial Width Final Width) / Initial Width] \* 100
- Compare the migration rates between treated and control groups.

# Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key signaling proteins like  $HIF-1\alpha$ .[2][8]

#### Materials:

- Cells cultured and treated as described in previous assays
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-HIF-1α, anti-p-Akt, anti-β-Actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:



- Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Data Analysis:
- Quantify band intensity using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein to a loading control (e.g., β-Actin) to correct for loading differences.
- Compare protein expression levels across different treatment groups.

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